molecular formula C18H20FNO2 B14136115 (1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol CAS No. 1030385-16-0

(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol

Cat. No.: B14136115
CAS No.: 1030385-16-0
M. Wt: 301.4 g/mol
InChI Key: UWHPUMRASBVSQY-AEFFLSMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-, (alphaR,2S)- is a complex organic compound with the molecular formula C18H20FNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-, (alphaR,2S)- typically involves the reaction of 6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran with benzylamine . This reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-, (alphaR,2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-, (alphaR,2S)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cardiovascular and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-, (alphaR,2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    Nebivolol: A beta-adrenergic blocker with a similar benzopyran structure.

    Levonebivolol: Another stereoisomer of nebivolol with distinct pharmacological properties.

    Other Benzopyran Derivatives: Compounds with variations in the benzopyran ring system and functional groups.

Uniqueness

2H-1-Benzopyran-2-methanol, 6-fluoro-3,4-dihydro-alpha-[[(phenylmethyl)amino]methyl]-, (alphaR,2S)- stands out due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. These features make it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

1030385-16-0

Molecular Formula

C18H20FNO2

Molecular Weight

301.4 g/mol

IUPAC Name

(1R)-2-(benzylamino)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethanol

InChI

InChI=1S/C18H20FNO2/c19-15-7-9-17-14(10-15)6-8-18(22-17)16(21)12-20-11-13-4-2-1-3-5-13/h1-5,7,9-10,16,18,20-21H,6,8,11-12H2/t16-,18+/m1/s1

InChI Key

UWHPUMRASBVSQY-AEFFLSMTSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H](CNCC3=CC=CC=C3)O

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.